1-Bromo-2-(bromodifluoromethyl)cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[bromo(difluoro)methyl]cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCUYVZBWZWWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933105 | |
| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14737-09-8 | |
| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14737-09-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of 1 Bromo 2 Bromodifluoromethyl Cyclohexane
Elimination Reactions of the Bromodifluoromethylcyclohexane System
Elimination reactions are a prominent feature of the chemical behavior of 1-bromo-2-(bromodifluoromethyl)cyclohexane (B48185), leading to the formation of various unsaturated fluorinated cyclohexene (B86901) derivatives. These reactions are typically induced by bases and proceed through mechanisms that are influenced by the stereochemistry of the substrate and the reaction conditions.
The presence of a bromine atom on the cyclohexane (B81311) ring allows for dehydrohalogenation reactions, where the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms results in the formation of a double bond. In a related, non-fluorinated system, the dehydrohalogenation of 1-bromo-2-methylcyclohexane (B1615079) is known to yield a mixture of three alkene products: 3-methylcyclohexene, 1-methylcyclohexene, and methylenecyclohexane. chegg.com This suggests that the dehydrohalogenation of this compound would similarly lead to the formation of cyclohexene derivatives with the double bond in various positions relative to the bromodifluoromethyl group. The regioselectivity of this reaction would be influenced by factors such as the strength and steric bulk of the base used, as well as the conformational preferences of the cyclohexane ring.
The bromodifluoromethyl group can also participate in elimination reactions to form a gem-difluoroalkene, a valuable motif in medicinal and agricultural chemistry. nih.gov This transformation typically involves the removal of the bromine atom and a hydrogen atom from the adjacent carbon on the cyclohexane ring, a process that can be promoted by a strong base. While the direct dehydrobromination of this compound to form a gem-difluoroalkene is not extensively documented, the formation of such structures from related trifluoromethyl compounds through dehydrofluorination is a well-established synthetic strategy. nih.gov The synthesis of gem-difluoroalkenes can also be achieved through photoredox-promoted radical/polar crossover reactions under mild conditions. chemistryviews.org
Transformations of the Bromodifluoromethyl Moiety
The bromodifluoromethyl group is a versatile functional handle that can undergo a range of transformations, including reduction to a difluoromethyl group and participation in carbon-carbon bond-forming reactions.
The bromodifluoromethyl group can be reduced to a difluoromethyl group (CHF2). This transformation is significant as the difluoromethyl group is a bioisostere of hydroxyl and thiol groups and can impart favorable properties to bioactive molecules. mdpi.com The reduction can be achieved through various methods, including hydrogenation. For instance, gem-difluoroalkene β-lactams have been successfully hydrogenated to the corresponding 4-CHF2-β-lactams. nih.gov This suggests that a similar reductive strategy could be applied to this compound, potentially after an initial elimination to form a gem-difluoroalkene intermediate.
The bromodifluoromethyl group can be a precursor for the formation of new carbon-carbon bonds. One approach involves the generation of a difluorocarbene intermediate, which can then react with various nucleophiles and electrophiles. nih.gov For example, (bromodifluoromethyl)trimethylsilane (B180072) serves as a source of difluorocarbene for the synthesis of a wide variety of organofluorine compounds. nih.gov While not directly involving this compound as a starting material, these methods highlight the potential of the bromodifluoromethyl moiety to participate in complex bond-forming sequences.
Analogous Carbon-Fluorine Bond Activation and Halodefluorination Studies in Related Systems
Mechanistic Insights into Bromine Atom Abstraction and Radical Intermediates of this compound Remain Elusive
A comprehensive review of scientific literature reveals a significant gap in the understanding of the reactivity and reaction mechanisms of this compound, particularly concerning bromine atom abstraction and the behavior of its resulting radical intermediates. Despite targeted searches for experimental and computational studies, no specific research detailing these mechanistic aspects for this particular compound could be identified.
The formation of radical intermediates is a critical step in many chemical transformations, often initiated by the abstraction of a halogen atom. nih.gov In the case of this compound, two potential sites for bromine atom abstraction exist: the bromine atom attached directly to the cyclohexane ring and the one on the bromodifluoromethyl group. The relative ease of abstraction from these positions would dictate the initial radical formed and, consequently, the subsequent reaction pathways.
In broader studies of radical chemistry, silyl (B83357) radicals have been shown to be effective in abstracting bromine atoms from various alkyl bromides. princeton.edu Theoretical investigations into these processes often consider factors such as bond dissociation energies and the polarizability of the halogen atom to predict reactivity. princeton.edu For instance, the abstraction of a bromine atom is generally favored over a fluorine atom due to the higher polarizability of bromine. princeton.edu
Furthermore, theoretical and kinetic modeling studies have been conducted on related structures, such as unsubstituted cyclohexyl radicals and the hydrogen-atom abstraction from various alkyl cyclohexanes. nih.govrsc.org These studies provide foundational knowledge on the conformational structures and stability of cyclohexyl-based radicals, which would be relevant to understanding the behavior of the radical derived from this compound. However, the presence of both bromine and fluorine atoms on the substituent and the cyclohexane ring would significantly influence the electronic properties and, therefore, the stability and reactivity of any radical intermediates.
While general principles of radical chemistry and studies on analogous compounds offer a framework for postulating potential reaction mechanisms, the absence of direct research on this compound prevents a detailed and scientifically validated discussion. Crucial data, such as bond dissociation energies, rates of bromine abstraction, and the spectroscopic characterization of the potential radical intermediates, are not available in the current body of scientific literature.
Therefore, the mechanistic investigations of bromine atom abstraction and the nature of the corresponding radical intermediates for this compound represent an un-explored area of research. Future experimental and computational studies would be necessary to elucidate these fundamental aspects of its reactivity.
Stereochemical Aspects of 1 Bromo 2 Bromodifluoromethyl Cyclohexane
Investigation of Stereoisomeric Forms: Cis and Trans Diastereomers
Due to the presence of two substituents on the cyclohexane (B81311) ring, 1-Bromo-2-(bromodifluoromethyl)cyclohexane (B48185) can exist as two distinct diastereomers: cis and trans. In the cis isomer, both the bromine atom and the bromodifluoromethyl group are situated on the same face of the cyclohexane ring. Conversely, in the trans isomer, these two substituents are located on opposite faces of the ring. This geometric isomerism gives rise to significant differences in the physical and chemical properties of the two diastereomers.
The relative orientation of the substituents in the cis and trans isomers profoundly influences their conformational preferences and stability, which will be explored in further detail in the section on conformational analysis.
Analysis of Chiral Centers within the Cyclohexane Ring
A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, there are two such chiral centers, located at carbon 1 (C1), which is bonded to the bromine atom, and carbon 2 (C2), which is bonded to the bromodifluoromethyl group. study.com
The four different groups attached to C1 are:
The bromine atom (-Br)
The hydrogen atom (-H)
The C2 carbon atom, which is substituted with the bromodifluoromethyl group
The C6 carbon atom of the cyclohexane ring
The four different groups attached to C2 are:
The bromodifluoromethyl group (-CF2Br)
The hydrogen atom (-H)
The C1 carbon atom, which is substituted with the bromine atom
The C3 carbon atom of the cyclohexane ring
The presence of these two distinct chiral centers is the basis for the existence of multiple stereoisomers for this compound.
Enantiomeric Relationships and Considerations for Optical Activity
With two chiral centers, a molecule can have a maximum of 2^n stereoisomers, where n is the number of chiral centers. For this compound, this would theoretically lead to 2^2 = 4 possible stereoisomers. vedantu.com These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.
The trans isomer of this compound exists as a pair of enantiomers: (1R,2R) and (1S,2S). These two molecules are mirror images of each other and are not superimposable. Consequently, a pure sample of either the (1R,2R) or (1S,2S) enantiomer would be optically active, meaning it would rotate the plane of polarized light. A racemic mixture, containing equal amounts of both enantiomers, would be optically inactive.
Similarly, the cis isomer also exists as a pair of enantiomers: (1R,2S) and (1S,2R). These are also non-superimposable mirror images and are therefore optically active individually. A racemic mixture of the cis enantiomers would be optically inactive.
It is important to note that the cis and trans diastereomers are not mirror images of each other and have different physical properties. For example, the (1R,2R)-trans isomer is a diastereomer of the (1R,2S)-cis isomer.
Conformational Analysis of the Disubstituted Cyclohexane Ring System
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. In a disubstituted cyclohexane such as this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations is determined by the steric strain, particularly the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.pub Generally, larger substituents prefer the more spacious equatorial position to minimize these unfavorable interactions. libretexts.org
For trans-1-Bromo-2-(bromodifluoromethyl)cyclohexane , the two chair conformations are the diequatorial and the diaxial forms. The diequatorial conformation, where both the bulky bromine and bromodifluoromethyl groups occupy equatorial positions, is expected to be significantly more stable than the diaxial conformation, where both groups are in the sterically hindered axial positions.
| Isomer | Chair Conformation 1 | Chair Conformation 2 | More Stable Conformer |
|---|---|---|---|
| trans | Diequatorial (Br and CF2Br equatorial) | Diaxial (Br and CF2Br axial) | Diequatorial |
| cis | Axial-Equatorial (e.g., Br axial, CF2Br equatorial) | Equatorial-Axial (e.g., Br equatorial, CF2Br axial) | The conformer with the larger group in the equatorial position. |
Stereoselective Synthetic Approaches and Stereochemical Outcomes of Reactions
The synthesis of a specific stereoisomer of this compound requires a stereoselective approach. The choice of starting material and reaction conditions will dictate the stereochemical outcome.
One potential strategy involves the stereoselective addition of a bromine and a bromodifluoromethyl equivalent across the double bond of cyclohexene (B86901). The stereochemistry of such an addition would depend on the mechanism of the reaction. For instance, a reaction proceeding through a bridged bromonium ion intermediate would typically result in anti-addition, leading to the trans diastereomer.
Alternatively, starting with a cyclohexene derivative that already contains one of the substituents allows for the stereocontrolled introduction of the second group. For example, the reaction of a cyclohexenol with a reagent to introduce the bromodifluoromethyl group could proceed with a certain degree of diastereoselectivity, influenced by the existing stereocenter.
Advanced Spectroscopic and Structural Characterization Techniques for 1 Bromo 2 Bromodifluoromethyl Cyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Bromo-2-(bromodifluoromethyl)cyclohexane (B48185), a combination of ¹H, ¹³C, and ¹⁹F NMR would be required to fully characterize its structure, including the stereochemical relationship between the substituents.
The proton NMR spectrum of this compound is expected to be complex due to the number of chemically non-equivalent protons and the conformational flexibility of the cyclohexane (B81311) ring. The protons on the cyclohexane ring would exhibit signals in the aliphatic region, generally between 1.2 and 2.5 ppm. A preliminary report suggests a multiplet in the range of δ 1.2–2.1 ppm for the methylene (B1212753) protons.
The two methine protons, one attached to the carbon bearing the bromine atom (CH-Br) and the other to the carbon with the bromodifluoromethyl group (CH-CF₂Br), would be the most deshielded of the ring protons due to the electron-withdrawing effects of the halogen substituents. The CH-Br proton would likely appear as a multiplet further downfield, potentially in the range of 3.5-4.5 ppm. The CH-CF₂Br proton would also be a multiplet in a similar or slightly more downfield region, with its chemical shift and multiplicity influenced by coupling to the adjacent fluorine atoms. The remaining eight methylene protons on the cyclohexane ring would give rise to a series of overlapping multiplets in the upfield region, typically between 1.2 and 2.5 ppm.
The splitting patterns of these signals would be intricate due to geminal and vicinal couplings between the protons. The chair conformation of the cyclohexane ring would lead to different coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH-Br | 3.5 - 4.5 | ddd (doublet of doublet of doublets) | J(H-H)ax-ax ≈ 8-12, J(H-H)ax-eq ≈ 2-5 |
| CH-CF₂Br | 3.0 - 4.0 | ddd (doublet of doublet of doublets) | J(H-H)ax-ax ≈ 8-12, J(H-H)ax-eq ≈ 2-5, J(H-F) ≈ 15-25 |
| Cyclohexane CH₂ | 1.2 - 2.5 | m (multiplet) | - |
The proton-decoupled ¹³C NMR spectrum of this compound would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of these carbons are significantly influenced by the electronegative bromine and fluorine atoms.
The carbon atom of the bromodifluoromethyl group (C-CF₂Br) would be the most deshielded, appearing far downfield, likely in the range of 115-130 ppm. This signal would also exhibit a triplet splitting pattern due to the one-bond coupling with the two fluorine atoms (¹JCF). The two methine carbons of the cyclohexane ring (CH-Br and CH-CF₂Br) would appear in the range of 50-70 ppm. The remaining four methylene carbons of the cyclohexane ring would have signals in the more upfield region of 20-40 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-CF₂Br | 115 - 130 | t (triplet) |
| CH-Br | 55 - 70 | s (singlet) |
| CH-CF₂Br | 50 - 65 | t (triplet, from ²JCF) |
| Cyclohexane CH₂ | 20 - 40 | s (singlet) |
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would provide direct information about the chemical environment of the fluorine atoms.
The two fluorine atoms in the bromodifluoromethyl group are chemically equivalent and would therefore give rise to a single signal. The chemical shift of this signal would be in a region characteristic of difluoromethyl groups attached to a saturated carbon, likely between -50 and -80 ppm relative to a standard such as CFCl₃. This signal would be split into a doublet by the adjacent methine proton (²JHF), providing further confirmation of the connectivity. The magnitude of this coupling constant would be expected to be in the range of 15-25 Hz.
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₂Br | -50 to -80 | d (doublet) | ²J(H-F) ≈ 15-25 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a cluster of peaks for the molecular ion at m/z values corresponding to the different combinations of bromine isotopes, with a characteristic intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks.
The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a bromine radical, which is a common fragmentation for alkyl halides. jove.com The loss of the bromodifluoromethyl radical would also be an expected fragmentation pathway. Other potential fragmentations include the elimination of hydrogen bromide (HBr).
Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment Identity | Notes |
| 290/292/294 | [C₇H₁₀Br₂F₂]⁺ (Molecular Ion) | Isotopic cluster with a 1:2:1 intensity ratio. |
| 211/213 | [M - Br]⁺ | Loss of a bromine radical. |
| 161 | [M - CBrF₂]⁺ | Loss of the bromodifluoromethyl radical. |
| 210/212 | [M - HBr]⁺ | Elimination of hydrogen bromide. |
X-ray Diffraction Analysis of Crystalline Derivatives (if applicable)
While no X-ray diffraction data for this compound is currently available, this technique would be the definitive method for determining its three-dimensional structure in the solid state, provided a suitable single crystal could be obtained. X-ray crystallography can precisely determine bond lengths, bond angles, and the conformation of the cyclohexane ring. manchester.ac.uk
For substituted cyclohexanes, the ring typically adopts a chair conformation to minimize steric strain. X-ray diffraction would be able to confirm this and establish the relative stereochemistry of the bromo and bromodifluoromethyl substituents (i.e., whether they are cis or trans to each other). Furthermore, it would reveal whether these substituents occupy axial or equatorial positions in the solid state, which is governed by a combination of steric and electronic effects. Studies on other halogenated cyclohexanes have shown that intramolecular interactions can influence the conformational preferences. nih.govacs.org
In the absence of experimental data, computational modeling could also provide insights into the likely conformational preferences of this compound.
Theoretical and Computational Investigations on 1 Bromo 2 Bromodifluoromethyl Cyclohexane
Quantum Chemical Calculations of Molecular Geometry and Conformational Preferences
The conformational landscape of substituted cyclohexanes is typically dominated by the chair conformation, which minimizes both angle and torsional strain. For 1-Bromo-2-(bromodifluoromethyl)cyclohexane (B48185), the key to understanding its molecular geometry lies in the preferred orientation of the bromo and bromodifluoromethyl substituents, which can exist in either axial or equatorial positions. The relative stability of these conformers is determined by a balance of steric and electronic factors.
For this compound, we must consider the A-values of both the bromine atom and the bromodifluoromethyl group. The A-value for a bromine atom is significantly smaller than that of a trifluoromethyl group. This suggests that the conformational equilibrium will be largely dictated by the preference of the bulkier bromodifluoromethyl group for the equatorial position.
There are two possible diastereomers for this compound: cis and trans. In the trans isomer, the substituents are on opposite sides of the ring, allowing for a diequatorial conformation, which would be highly favored. In the cis isomer, the substituents are on the same side of the ring, forcing one to be axial and the other equatorial. In this case, the conformation with the bromodifluoromethyl group in the equatorial position and the bromine atom in the axial position would be the more stable chair conformer.
Table 1: Comparison of A-Values for Related Substituents
| Substituent | A-Value (kcal/mol) |
| -F | 0.2 |
| -Br | 0.38 - 0.62 |
| -CH3 | 1.7 |
| -CF3 | 2.4 - 2.5 acs.org |
This table provides a qualitative comparison to estimate the steric demands of the substituents on the target molecule.
Computational Elucidation of Reaction Mechanisms and Energetic Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, a likely reaction to consider is dehydrobromination, an elimination reaction that is common for alkyl halides. This reaction would proceed via the removal of a proton by a base and the departure of a bromide ion to form an alkene.
The specific regiochemistry and stereochemistry of the elimination reaction are highly dependent on the conformational biases of the starting material. For an E2 (bimolecular elimination) reaction to occur, an anti-periplanar arrangement of the departing proton and the bromine leaving group is typically required. Computational studies can model the chair conformations of the substrate and identify which protons are anti-periplanar to the axial bromine atom. By calculating the activation energies for the different possible elimination pathways, the major and minor products can be predicted.
Another potential reaction pathway for this molecule is free-radical substitution, particularly at the tertiary carbon atom bearing the bromine. In the presence of UV light or a radical initiator, the C-Br bond can undergo homolytic cleavage to form a cyclohexyl radical. quora.comquora.com Computational methods can be used to calculate the bond dissociation energies to predict the most likely site of radical formation and to model the subsequent propagation steps of the reaction.
Theoretical Studies on Reaction Intermediates and Transition State Structures
The heart of computational reaction mechanism studies lies in the characterization of transition states and intermediates. e3s-conferences.org For the dehydrobromination of this compound, DFT calculations can be used to locate the transition state structure for the E2 reaction. The geometry of the transition state would reveal the extent of C-H and C-Br bond breaking and C=C bond formation. An analysis of the vibrational frequencies of the calculated transition state is crucial; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Similarly, for a potential SN2 (bimolecular nucleophilic substitution) reaction, computational modeling of the transition state would show the incoming nucleophile and the departing bromide ion simultaneously associated with the carbon center in a trigonal bipyramidal geometry. The energy of this transition state would determine the kinetic feasibility of the substitution reaction.
In the case of free-radical reactions, theoretical studies can characterize the geometry and stability of the resulting cyclohexyl radical intermediate. The planarity of the radical center and the distribution of the unpaired electron can be determined, providing insights into the stereochemical outcome of subsequent reactions.
Analysis of C-F and C-Br Bond Reactivity and Stability through Computational Methods
The reactivity of this compound is largely dictated by the properties of its carbon-halogen bonds. The C-F bond is known to be one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine and the significant ionic character of the bond. researchgate.net This inherent strength makes the C-F bonds in the bromodifluoromethyl group relatively inert to many chemical transformations. Computational studies can quantify this stability by calculating the bond dissociation energies (BDEs).
In contrast, the C-Br bond is significantly weaker and more polarizable, making it a better leaving group in both nucleophilic substitution and elimination reactions. The reactivity of alkyl bromides is generally higher than that of alkyl fluorides and chlorides.
Computational methods can provide a detailed analysis of the electronic structure of the molecule, including the partial charges on the atoms and the molecular electrostatic potential. This can help to identify the electrophilic and nucleophilic sites within the molecule and predict its reactivity towards different reagents. For instance, the carbon atom attached to the bromine will carry a partial positive charge, making it susceptible to attack by nucleophiles. The presence of the electron-withdrawing bromodifluoromethyl group on the adjacent carbon will likely influence the reactivity of the C-Br bond through inductive effects.
Table 2: Typical Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds
| Bond | BDE (kcal/mol) |
| C-F | ~115 |
| C-Cl | ~84 |
| C-Br | ~72 |
| C-I | ~58 |
This table illustrates the general trend in carbon-halogen bond strengths, which is a key determinant of their chemical reactivity.
Applications and Research Significance of 1 Bromo 2 Bromodifluoromethyl Cyclohexane in Advanced Organic Chemistry
Utility as a Precursor and Synthetic Intermediate for Novel Fluorinated Compounds
1-Bromo-2-(bromodifluoromethyl)cyclohexane (B48185) possesses two reactive sites—the bromine atom on the cyclohexane (B81311) ring and the bromine atom attached to the difluoromethyl group. This bifunctionality theoretically allows for a range of chemical transformations, positioning it as a potential precursor for a variety of fluorinated compounds. The bromine on the cyclohexane ring can be targeted in nucleophilic substitution or elimination reactions, typical of secondary alkyl halides.
However, the reactivity of this compound is not always straightforward. Research by Elsheimer et al. on the reactions of 1-(bromodifluoromethyl)-2-bromocyclohexanes with potassium hydroxide (B78521) revealed the formation of unexpected products, suggesting that the interplay between the two bromine substituents can lead to complex reaction pathways. ucf.edu This complexity underscores the need for careful reaction design when utilizing this molecule as a synthetic intermediate.
Despite the limited specific examples in the literature for this exact compound, its structure suggests potential utility in synthesizing fluorinated cyclohexane derivatives. For instance, the bromine on the ring could be replaced by other functional groups through substitution reactions, or it could participate in organometallic coupling reactions, such as Suzuki or Stille couplings, to form more complex carbon-carbon bonds. nih.gov
Role in the Development of Fluorine-Containing Building Blocks for Complex Molecule Synthesis
A "building block" in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound has the structural elements of a potentially useful building block for several reasons:
Scaffold Rigidity: The cyclohexane ring provides a three-dimensional, non-planar scaffold, which is often desirable in drug design to orient functional groups in specific spatial arrangements for optimal interaction with biological targets.
Dual Functionality: The presence of two distinct bromine atoms allows for sequential or selective reactions. One bromine could be used to attach the cyclohexane scaffold to a larger molecule, while the other remains available for subsequent functionalization.
Introduction of the -CF2- Moiety: The bromodifluoromethyl group allows for the introduction of a difluoromethylene (-CF2-) unit, which is a valuable bioisostere for ether oxygen atoms or carbonyl groups. vanderbilt.edu
While there is a lack of specific, published examples of this compound being used as a building block in the synthesis of complex molecules, its structure is analogous to other bifunctional synthons used in diversity-oriented synthesis. The development of selective reaction conditions that can differentiate between the two bromine atoms would be key to unlocking its full potential in this role.
Exploration of the Bromodifluoromethyl Group as a Chemical Handle for Further Diversification
The bromodifluoromethyl (-CF2Br) group is a particularly interesting "chemical handle" because it can serve as a precursor to the valuable difluoromethyl (-CF2H) and difluoromethylene (=CF2) groups. The bromine atom can be cleaved under various conditions to generate reactive intermediates.
Potential transformations of the bromodifluoromethyl group include:
Reductive Debromination: Treatment with a reducing agent, such as a silane (B1218182) or a metal hydride, could replace the bromine with a hydrogen atom to yield a difluoromethyl group (-CF2H).
Organometallic Intermediate Formation: Reaction with metals like zinc or magnesium could form an organometallic species (e.g., R-CF2ZnBr), which can then react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Radical Reactions: The C-Br bond can be homolytically cleaved using radical initiators or photolysis to generate a difluoromethyl radical (•CF2R). This radical can then participate in addition reactions to alkenes or alkynes, or in other radical-mediated processes.
These potential transformations highlight the versatility of the bromodifluoromethyl group as a synthetic tool for chemical diversification, allowing chemists to introduce fluorine-containing moieties into a wide range of organic structures.
General Significance of Difluoromethyl and Halodifluoromethyl Moieties in Bioactive Compounds and Mechanistic Biological Studies
The incorporation of difluoromethyl (-CF2H) and related halodifluoromethyl groups into pharmaceuticals and agrochemicals is a widely used strategy to enhance the properties of bioactive molecules.
The significance of these moieties stems from several key factors:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making molecules containing CF2 groups more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved pharmacokinetic profiles.
Lipophilicity and Permeability: Fluorine is highly electronegative yet the trifluoromethyl group, and to a lesser extent the difluoromethyl group, can increase the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier.
Bioisosterism: The difluoromethyl group (CF2H) can act as a bioisostere of moieties such as alcohols (-OH), thiols (-SH), and amines (-NH2). nih.gov It can participate in hydrogen bonding as a donor, potentially mimicking the interactions of these other groups with biological targets like enzymes and receptors. nih.govguidechem.com
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF2 group can significantly alter the acidity or basicity (pKa) of nearby functional groups. This can be used to fine-tune the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, absorption, and target binding.
These properties have led to the inclusion of difluoromethyl groups in numerous successful drugs. The ability of precursors like this compound to provide access to these valuable motifs underscores their importance in modern synthetic and medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H10Br2F2 |
| Molecular Weight | 291.96 g/mol |
| Appearance | Clear colorless liquid |
| Boiling Point | 228.8°C at 760mmHg |
| Density | 1.806 g/cm³ (Predicted) |
| Refractive Index | 1.589 |
| CAS Number | 14737-09-8 |
Data sourced from publicly available chemical databases. echemi.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Bromo-2-(bromodifluoromethyl)cyclohexane, and what factors influence yield optimization?
- Methodology :
Bromination of Cyclohexene Derivatives : Start with cyclohexene derivatives (e.g., 1-bromo-2-methylcyclohexane) and introduce difluoromethyl groups via radical bromination or electrophilic substitution. For example, use (N-bromosuccinimide) under UV light to initiate radical pathways .
Multi-Step Halogenation : Sequential halogenation steps may involve fluorination using or , followed by bromination with . Reaction conditions (temperature, solvent polarity) significantly impact regioselectivity and yield .
Catalytic Optimization : Metal catalysts (e.g., ) can enhance bromine activation. Solvent choice (e.g., DCM vs. THF) affects reaction kinetics due to steric hindrance from the cyclohexane ring .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Techniques :
- NMR Spectroscopy : , , and NMR identify structural features and confirm bromine/difluoromethyl substitution patterns (e.g., coupling constants for vicinal halogens) .
- GC-MS : Monitors reaction progress and detects low-concentration intermediates. Electron ionization (EI) at 70 eV provides fragmentation patterns for structural elucidation .
- X-Ray Crystallography : Resolves stereochemical ambiguities, particularly for cyclohexane ring conformations and halogen spatial arrangements .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile brominated intermediates .
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to corrosive byproducts (e.g., ) .
- Storage : Store in amber glass containers at ≤4°C to prevent photodegradation and thermal decomposition .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insights :
- Steric Effects : The bulky bromodifluoromethyl group at the 2-position hinders backside attack in mechanisms, favoring pathways with carbocation intermediates .
- Electronic Effects : Electron-withdrawing fluorine atoms destabilize transition states, increasing activation energy. Solvent polarity (e.g., DMSO) stabilizes ionic intermediates, accelerating reactions .
- Experimental Design : Compare reaction rates in polar aprotic vs. nonpolar solvents using kinetic isotope effects (KIE) to distinguish mechanisms .
Q. Can computational models predict the regioselectivity of halogenation in cyclohexane derivatives?
- Methodology :
DFT Calculations : Use Gaussian or ORCA software to calculate Gibbs free energy profiles for bromination at different ring positions. B3LYP/6-31G(d) basis sets provide reliable accuracy .
Molecular Dynamics (MD) : Simulate solvent effects on transition states. For example, THF stabilizes equatorial bromine conformers, reducing torsional strain .
- Validation : Cross-reference computational predictions with experimental HPLC yields (e.g., 87% selectivity for 1,2-dihalogenation vs. 52% for 1,3) .
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?
- Approach :
Meta-Analysis : Compare enthalpy values from calorimetry (e.g., DSC) and computational studies. Discrepancies >5% may indicate impurities or measurement artifacts .
Reproducibility Tests : Replicate synthesis under controlled conditions (e.g., anhydrous , inert atmosphere) to isolate variables .
Error Source Identification : Use isotopic labeling ( quenching) to trace side reactions (e.g., hydrolysis of bromine substituents) .
Q. What structure-activity relationships (SARs) differentiate this compound from analogs like 1-Bromo-2-(pentafluoroethyl)cyclohexane?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
